molecular formula C19H29NO6 B5077652 Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine CAS No. 1185452-98-5

Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine

Cat. No.: B5077652
CAS No.: 1185452-98-5
M. Wt: 367.4 g/mol
InChI Key: BJDRFDZINPCNEF-UHFFFAOYSA-N
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Description

Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine typically involves a multi-step process. One common method includes the reaction of oxalic acid with 4-[4-(2-propan-2-ylphenoxy)butyl]morpholine under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid derivatives: Compounds like oxalyl chloride and disodium oxalate share structural similarities with oxalic acid.

    Morpholine derivatives: Compounds such as N-methylmorpholine and 4-(2-chloroethyl)morpholine are structurally related to the morpholine moiety.

Uniqueness

Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine is unique due to its combined structure, which imparts distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of reactions and applications, setting it apart from other similar compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness. Further research and exploration of this compound may uncover new and exciting uses in various fields.

Properties

IUPAC Name

oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-15(2)16-7-3-4-8-17(16)20-12-6-5-9-18-10-13-19-14-11-18;3-1(4)2(5)6/h3-4,7-8,15H,5-6,9-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDRFDZINPCNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185452-98-5
Record name Morpholine, 4-[4-[2-(1-methylethyl)phenoxy]butyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185452-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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